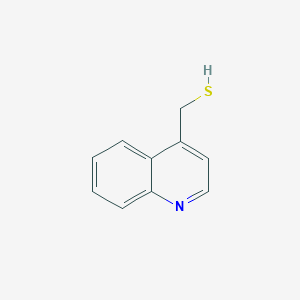

Quinolin-4-ylmethanethiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NS |

|---|---|

Molecular Weight |

175.25 g/mol |

IUPAC Name |

quinolin-4-ylmethanethiol |

InChI |

InChI=1S/C10H9NS/c12-7-8-5-6-11-10-4-2-1-3-9(8)10/h1-6,12H,7H2 |

InChI Key |

FNJVGAGJDHXGIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CS |

Origin of Product |

United States |

Synthetic Methodologies for Quinolin 4 Ylmethanethiol and Analogous Thiols

Classical and Modified Approaches to Quinoline (B57606) Core Structures for Thiolation

The initial and crucial phase in synthesizing the target compound is the construction of the quinoline ring system. Several classical methods, which have been refined over time, are employed to create quinoline precursors that are suitable for subsequent thiolation steps. nih.govfrontiersin.org These methods typically utilize aniline (B41778) or its derivatives as key starting materials. frontiersin.org

The formation of the quinoline core often relies on well-established named reactions that involve the cyclization of anilines with various reagents. nih.govresearchgate.net These reactions provide a versatile platform for producing a wide array of substituted quinolines.

Skraup Synthesis : One of the oldest methods, the Skraup reaction, involves heating aniline and glycerol (B35011) with an oxidizing agent, such as nitrobenzene, in the presence of concentrated sulfuric acid. nih.govnih.gov This method is still commonly used for producing quinolines without substituents on the heterocyclic ring. nih.gov

Doebner Reaction : Introduced in 1887, this reaction combines aniline, an aldehyde, and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids. nih.gov This method is significant as it directly places a functional group (a carboxylic acid) at the C-4 position, which can be a handle for further modifications.

Friedländer Synthesis : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone, in the presence of a base like potassium hydroxide. iipseries.orgnih.gov It is a versatile method for producing 2- and 3-substituted quinolines. nih.gov

Gould–Jacobs Reaction : This reaction is particularly relevant for creating precursors for C-4 functionalization. It begins with the condensation of an aniline with an alkoxymethylenemalonic ester. wikipedia.org The resulting intermediate undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgablelab.eu This 4-hydroxyquinoline (B1666331) exists predominantly in its 4-oxo (quinolin-4-one) form, which is a key precursor for introducing other functional groups at the C-4 position. wikipedia.orgnih.gov

Table 1: Overview of Classical Aniline-Based Quinoline Syntheses

| Reaction Name | Starting Materials | Key Reagents/Conditions | Typical Product |

|---|---|---|---|

| Skraup | Aniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene), Heat | Unsubstituted or substituted quinolines |

| Doebner | Aniline, Aldehyde, Pyruvic acid | Heat | 2-Substituted quinoline-4-carboxylic acids |

| Friedländer | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl compound | Base (e.g., KOH) or Acid catalyst | 2,3-Disubstituted quinolines |

| Gould-Jacobs | Aniline, Alkoxymethylenemalonic ester | Heat | 4-Hydroxyquinoline-3-carboxylic acid esters |

Once the quinoline nucleus is formed, the next step is to introduce a functional group at the C-4 position that can be converted to a methanethiol (B179389) group. The C-4 position is susceptible to nucleophilic substitution, especially when activated. frontiersin.org

A common strategy involves the conversion of 4-hydroxyquinolines (or quinolin-4-ones), often synthesized via the Gould-Jacobs reaction, into 4-haloquinolines, typically 4-chloroquinolines. nih.gov This transformation is usually achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The resulting 4-chloroquinoline (B167314) is an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of a sulfur-containing moiety.

Direct and Indirect Thiolation Strategies for Quinoline Systems

With a suitable quinoline precursor in hand, the sulfur atom can be introduced. This can be achieved through various direct or indirect methods.

The introduction of sulfur onto the quinoline ring is a key step in forming quinoline-thiols and their derivatives. nih.gov This can be accomplished through several pathways. One approach involves the direct C-H thiolation of the quinoline ring, although controlling the position of substitution can be challenging. researchgate.net

A more regioselective method involves the reaction of quinoline N-oxides with thiophenols in the presence of p-toluenesulfonyl chloride (TsCl). nih.gov This metal-free approach allows for the synthesis of 2-thiolated quinolines through a tandem process of C-H bond activation and nucleophilic addition. nih.gov While this method targets the C-2 position, it illustrates a strategy for direct thiolation of the quinoline system.

A more controlled and widely used method for synthesizing C-4 substituted thiols involves the use of halogenated precursors. 4-Chloroquinolines are common starting materials for this purpose.

The synthesis of a thiol group at the C-4 position can be achieved by reacting a 4-chloroquinoline with a sulfur nucleophile. A common and effective method involves reaction with thiourea (B124793). This reaction proceeds via a nucleophilic substitution, where the sulfur atom of thiourea attacks the C-4 position, displacing the chloride ion. This initially forms a 2-methylquinolin-4-ylthiuronium (B1654727) salt intermediate. researchgate.net Subsequent alkaline hydrolysis of this salt cleaves the C-N bonds of the thiourea moiety, yielding the desired 2-methylquinoline-4-thiol. researchgate.net To obtain the target molecule, Quinolin-4-ylmethanethiol, a 4-(chloromethyl)quinoline (B1601157) precursor would be reacted with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea followed by hydrolysis.

Advanced Catalytic Syntheses of Quinoline-Thiols and Their Derivatives

Modern synthetic chemistry has seen a rise in the use of transition metal catalysts to facilitate the construction of complex molecules with high efficiency and selectivity. nih.govnih.gov The synthesis of quinoline-thiols has also benefited from these advancements.

A notable example is the copper-catalyzed three-component cascade cyclization to synthesize quinoline-4-thiols. researchgate.netnih.gov This method utilizes readily available starting materials: diaryliodonium salts, alkynyl sulfides, and nitriles. nih.gov The reaction is characterized by its broad substrate scope and excellent regioselectivity, with the sulfur atom playing a key role in controlling the outcome by stabilizing a high-valent vinyl copper intermediate. researchgate.netnih.gov This catalytic approach provides a powerful and direct protocol for constructing trisubstituted quinoline-4-thiols under mild conditions. researchgate.net

Table 2: Comparison of Thiolation Strategies

| Strategy | Precursor | Key Reagents | Product Type | Notes |

|---|

| From Halogenated Precursor | 4-Chloroquinoline | 1. Thiourea 2. NaOH (hydrolysis) | Quinoline-4-thiol | A two-step, reliable method for introducing a thiol at C-4. researchgate.net | | Catalytic Cascade | Diaryliodonium salt, Alkynyl sulfide (B99878), Nitrile | Copper catalyst | Trisubstituted Quinoline-4-thiol | A modern, one-pot method with high efficiency and regioselectivity. researchgate.netnih.gov | | From N-Oxide | Quinoline N-oxide | Thiophenol, TsCl | 2-Thiolated quinoline | A metal-free method, but targets the C-2 position. nih.gov |

Transition Metal-Catalyzed Coupling Reactions (e.g., Cu-catalyzed, Au-catalyzed)

Transition metals have become indispensable tools in organic synthesis, enabling the formation of complex bonds under mild conditions. ias.ac.iniaea.org Copper and gold catalysts, in particular, have demonstrated significant utility in the synthesis of quinoline-thiol derivatives.

Copper-Catalyzed Synthesis:

A notable advancement is the copper-catalyzed three-component cascade cyclization for synthesizing quinoline-4-thiols. researchgate.netnih.gov This method utilizes readily available starting materials—diaryliodonium salts, alkynyl sulfides, and nitriles—to construct the trisubstituted quinoline core in a single operation. researchgate.net The sulfur atom of the alkynyl sulfide plays a crucial role in directing the regioselectivity of the reaction, likely by stabilizing a high-valent vinyl copper intermediate. researchgate.netnih.gov This protocol is characterized by its broad substrate scope, excellent regioselectivity, and mild reaction conditions. researchgate.net The resulting sulfide group at the 4-position is not merely a structural feature but also a versatile handle for further chemical transformations, such as ipso-substitutions or as a directing group for C-H functionalization. researchgate.net

A variety of quinoline-4-thiols can be synthesized using this method, as demonstrated by the reaction of different alkynyl sulfides, diaryliodonium salts, and nitriles. The reaction conditions are typically mild, involving a copper catalyst like copper bromide (CuBr).

Table 1: Examples of Copper-Catalyzed Synthesis of Quinoline-4-thiols Data derived from a representative copper-catalyzed three-component reaction.

| Entry | Alkynyl Sulfide | Diaryliodonium Salt | Nitrile | Product | Yield (%) |

| 1 | Phenyl(phenylethynyl)sulfane | Diphenyliodonium triflate | Acetonitrile | 2-Methyl-3-phenyl-4-(phenylthio)quinoline | 85 |

| 2 | (Cyclohexylethynyl)(phenyl)sulfane | Diphenyliodonium triflate | Acetonitrile | 3-Cyclohexyl-2-methyl-4-(phenylthio)quinoline | 78 |

| 3 | Phenyl(phenylethynyl)sulfane | Bis(4-methoxyphenyl)iodonium triflate | Acetonitrile | 6-Methoxy-2-methyl-3-phenyl-4-(phenylthio)quinoline | 82 |

| 4 | Phenyl(phenylethynyl)sulfane | Diphenyliodonium triflate | Benzonitrile | 2,3-Diphenyl-4-(phenylthio)quinoline | 75 |

Gold-Catalyzed Synthesis:

Gold catalysis has emerged as a powerful tool for activating alkynes toward nucleophilic attack. nih.govunizar.es Researchers have developed a gold-catalyzed pathway to synthesize amino thioquinolines starting from thiourea derivatives. nih.gov The process involves an initial cyclization of the thiourea derivative to form a benzothiazine heterocycle. unizar.es Under the influence of a gold catalyst in a basic medium, these benzothiazines undergo an unprecedented aromatization, leading to the formation of amino thioquinolines. nih.govunizar.es The choice of solvent can be critical; acetone (B3395972) was identified as optimal, as other solvents like ethanol (B145695) or dichloromethane (B109758) led to side products or catalyst inactivation. nih.govunizar.es This method provides a novel route to thioquinolines under mild, room-temperature conditions. nih.gov

Multi-Component Cascade Reactions for Constructing Quinoline-Thiol Scaffolds

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. rsc.org This approach aligns with the principles of atom economy and procedural simplicity, making it highly attractive for synthesizing complex molecules like quinoline-thiols. rsc.orgresearchgate.net

The aforementioned copper-catalyzed synthesis of quinoline-4-thiols is a prime example of a multi-component cascade reaction. researchgate.net It involves a formal [2+2+2] cycloaddition that begins with the coupling of an in situ generated ArCu(III) species with a nitrile. researchgate.net This cascade approach efficiently builds the complex quinoline scaffold from simple precursors in one pot.

Another relevant strategy involves a thiol-mediated three-step cascade that converts 2-halo-indole-tethered ynones into functionalized quinolines. nih.gov In this process, a single thiol reagent promotes a sequence of dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion to yield the quinoline structure. nih.gov This operationally simple and typically high-yielding reaction demonstrates the power of cascade processes to rapidly build molecular complexity. nih.gov

Furthermore, catalyst- and additive-free three-component cascade annulations of aryl diazonium salts, nitriles, and alkynes have been developed for the rapid synthesis of multiply substituted quinolines. organic-chemistry.org The reaction proceeds through the formation of N-arylnitrilium salts which then undergo cycloaddition with alkynes, providing direct access to the quinoline core without a separate oxidation step. organic-chemistry.org

Table 2: Representative Thiol-Mediated Cascade Reaction for Quinoline Synthesis Data based on the conversion of indole-tethered ynones to quinolines.

| Entry | Ynone Substrate | Thiol Reagent | Temperature (°C) | Product | Yield (%) |

| 1 | 1-(2-bromo-1H-indol-3-yl)prop-2-yn-1-one | n-Propanethiol | RT | 4-(Propylthio)quinoline-3-carbaldehyde | 95 |

| 2 | 1-(2-bromo-1H-indol-3-yl)prop-2-yn-1-one | 4-Methylbenzenethiol | RT | 4-(p-Tolylthio)quinoline-3-carbaldehyde | 98 |

| 3 | 1-(2-chloro-1H-indol-3-yl)prop-2-yn-1-one | 4-Methylbenzenethiol | 60 | 4-(p-Tolylthio)quinoline-3-carbaldehyde | 91 |

| 4 | 1-(2-iodo-1H-indol-3-yl)prop-2-yn-1-one | 4-Methylbenzenethiol | 60 | 4-(p-Tolylthio)quinoline-3-carbaldehyde | 93 |

Green Chemistry and Sustainable Protocols in Quinoline-Thiol Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netbohrium.com In the context of quinoline synthesis, this has led to the development of more environmentally benign protocols that minimize waste, energy consumption, and the use of toxic materials. bohrium.comacs.orgnih.gov

Key green strategies applicable to quinoline-thiol synthesis include:

Use of Greener Solvents: Shifting from hazardous organic solvents to more environmentally friendly options like water or ethanol, or performing reactions under solvent-free conditions. bohrium.comtandfonline.com

Catalyst-Free and Metal-Free Reactions: Developing synthetic routes that avoid the use of catalysts, particularly those based on toxic or expensive heavy metals. tandfonline.comnih.gov When catalysts are necessary, the focus is on using earth-abundant metals or recyclable catalysts. acs.org

Energy Efficiency: Employing energy-efficient methods such as microwave irradiation or ultrasound, which can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govtandfonline.commdpi.com

One-Pot and Multi-Component Reactions: As discussed previously, MCRs and one-pot syntheses are inherently greener as they reduce the number of synthetic steps, minimize the need for purification of intermediates, and decrease solvent and energy usage. researchgate.netacs.org

For instance, the development of nanocatalysts for quinoline synthesis represents a green approach. acs.orgnih.gov These catalysts often exhibit high activity and can be easily recovered and reused, reducing waste. acs.org Similarly, catalyst-free, solvent-free protocols, often conducted under neat conditions, exemplify a highly sustainable and cost-effective technique for generating quinoline derivatives. tandfonline.com While many of these green protocols have been developed for quinoline synthesis in general, their application to the specific synthesis of this compound and its analogs is a logical and necessary direction for future research.

Table 3: Application of Green Chemistry Principles to Quinoline Synthesis

| Green Chemistry Principle | Application in Quinoline Synthesis | Potential Benefit |

| Waste Prevention | One-pot and multi-component reactions. acs.org | Fewer reaction steps, less purification, reduced material loss. |

| Atom Economy | Multi-component and cascade reactions. researchgate.net | Maximizes the incorporation of starting materials into the final product. |

| Less Hazardous Synthesis | Use of non-toxic reagents and catalysts (e.g., biocatalysts). tandfonline.com | Improved safety for chemists and reduced environmental impact. |

| Safer Solvents & Auxiliaries | Use of water, ethanol, or solvent-free conditions. bohrium.com | Reduced pollution and health hazards associated with volatile organic compounds. |

| Energy Efficiency | Microwave-assisted or ultrasound-promoted reactions. mdpi.com | Faster reaction times and lower energy consumption. |

| Catalysis | Use of reusable catalysts (e.g., nanocatalysts, solid acids). acs.orgmdpi.com | Reduced catalyst waste and potential for continuous processing. |

Spectroscopic Characterization and Structural Elucidation of Quinolin 4 Ylmethanethiol Systems

Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule. ksu.edu.sa FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations in bonds with a changing dipole moment. ksu.edu.sa Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, which is sensitive to vibrations that alter the polarizability of a bond. gatewayanalytical.com These two methods are often complementary; for instance, symmetrical, non-polar bonds like C-C and C=C often produce strong signals in Raman spectra but weak ones in FT-IR. ksu.edu.sagatewayanalytical.com

For quinolin-4-ylmethanethiol, FT-IR and Raman spectra would reveal characteristic vibrations of the quinoline (B57606) ring and the methanethiol (B179389) substituent. The C-H stretching vibrations of the aromatic quinoline system are typically observed in the 3100-3000 cm⁻¹ region. scialert.net The stretching vibrations of the C=C and C=N bonds within the heterocyclic ring system appear in the 1630-1450 cm⁻¹ range. scialert.net The presence of the thiol group (-SH) is confirmed by a weak but sharp absorption band around 2600-2550 cm⁻¹. The C-S stretching vibration is typically found in the 800-600 cm⁻¹ region of the spectrum. Analysis of related quinoline derivatives supports these assignments, with C=C stretching vibrations reported between 1674-1504 cm⁻¹ and C=N stretching frequencies around 1610 cm⁻¹. scialert.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Aromatic C-H (Quinoline) | Stretching | 3100 - 3000 | FT-IR, Raman |

| Thiol S-H | Stretching | 2600 - 2550 | FT-IR (weak), Raman (strong) |

| C=C / C=N (Quinoline Ring) | Stretching | 1630 - 1450 | FT-IR, Raman |

| Aromatic C-H | In-plane bending | 1300 - 1000 | FT-IR |

| C-S | Stretching | 800 - 600 | FT-IR (variable) |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques) for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds in solution. uncw.edu It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR provides information about the chemical environment, number, and connectivity of hydrogen atoms. uncw.edu For this compound, the aromatic protons on the quinoline ring would appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns (splitting) would allow for the assignment of each proton on the benzene (B151609) and pyridine (B92270) portions of the quinoline core. The two protons of the methylene (B1212753) bridge (-CH₂-) would likely appear as a singlet around δ 3.5-4.5 ppm. The thiol proton (-SH) is expected to be a broad singlet, with a chemical shift that can vary depending on concentration and solvent.

¹³C NMR provides information on the carbon skeleton. This compound would show ten distinct signals for its ten carbon atoms. The nine carbons of the quinoline ring would resonate in the aromatic region (δ 120-150 ppm), while the methylene carbon (-CH₂-) would be found further upfield. chemicalbook.com

2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between protons and carbons, confirming the connectivity of the molecular framework. ipb.pthmdb.ca HSQC correlates directly bonded C-H pairs, while HMBC shows correlations over two or three bonds, which is invaluable for piecing together the entire structure and assigning the quaternary carbons. ipb.pt

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Quinoline Ring Protons | 7.0 - 9.0 | Doublet, Triplet, Multiplet |

| ¹H | Methylene (-CH₂-) | 3.5 - 4.5 | Singlet |

| ¹H | Thiol (-SH) | 1.5 - 3.0 (variable) | Broad Singlet |

| ¹³C | Quinoline Ring Carbons | 120 - 150 | - |

| ¹³C | Methylene (-CH₂-) | 20 - 35 | - |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, which aids in confirming its molecular formula, and to analyze its fragmentation patterns, which provides structural clues. nih.gov

For this compound (C₁₀H₉NS), high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the unambiguous determination of its elemental composition. The expected monoisotopic mass is approximately 175.0456 g/mol .

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The molecular ion peak [M]⁺ would be observed at m/z ≈ 175. Key fragmentation pathways would likely include the loss of the thiol radical (•SH) to give a fragment at m/z 142, or the loss of the entire mercaptomethyl radical (•CH₂SH) to yield the quinoline cation at m/z 128. The fragmentation of the quinoline ring itself would produce further characteristic ions. Analysis of related compounds, such as 2-phenylquinoline (B181262) derivatives, shows characteristic fragmentation patterns that help in identifying the core structure. rsc.org

| m/z (approx.) | Proposed Fragment Ion | Formula |

|---|---|---|

| 175 | [M]⁺ (Molecular Ion) | [C₁₀H₉NS]⁺ |

| 142 | [M - SH]⁺ | [C₁₀H₈N]⁺ |

| 128 | [M - CH₂SH]⁺ | [C₉H₇N]⁺ |

X-ray Crystallography for Single Crystal Structure Determination and Conformation

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. uhu-ciqso.eswikipedia.org The technique requires a well-ordered single crystal of the compound. wikipedia.org When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the beam into a unique pattern of spots. mdpi.com By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. uhu-ciqso.es

While a specific crystal structure for this compound is not publicly available, analysis of related quinoline derivatives reveals important structural features. scielo.br For example, X-ray studies on substituted quinolines show that the quinoline ring system is largely planar. scielo.br A crystal structure of this compound would definitively establish the conformation of the methanethiol side chain relative to the quinoline plane. Furthermore, it would reveal intermolecular interactions in the crystal lattice, such as π-stacking between quinoline rings or potential weak hydrogen bonding involving the thiol group, which govern the solid-state packing. mdpi.comscielo.br

Ultraviolet-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic properties of a molecule. libretexts.org UV-Vis spectroscopy measures the absorption of light in the 200-700 nm range, which corresponds to the energy required to promote an electron from a lower energy orbital to a higher energy one (an electronic transition). libretexts.org

The quinoline moiety is a strong chromophore. Its UV-Vis spectrum is characterized by multiple absorption bands corresponding to π→π* transitions within the aromatic system. researchgate.net Typically, quinoline derivatives show a strong primary band below 250 nm and a secondary, structured band between 270 nm and 320 nm. up.ac.za The presence of the methanethiol group may cause a slight bathochromic (red) shift of these bands. In some cases, a weak, lower-energy absorption corresponding to an n→π* transition, involving the non-bonding electrons on the nitrogen atom, can be observed as a shoulder on the main absorption bands. scielo.br

Fluorescence spectroscopy measures the light emitted by a molecule as it returns from an excited electronic state to the ground state. Many quinoline derivatives are known to be fluorescent. scielo.brrsc.org The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and occurs at a longer wavelength (a phenomenon known as the Stokes shift). scielo.br The photophysical properties, including the fluorescence quantum yield and lifetime, are sensitive to the molecular structure and the solvent environment, providing insights into the nature of the excited state. scielo.brresearchgate.net

| Transition Type | Typical λmax Range (nm) | Description |

|---|---|---|

| π→π | 220 - 250 | Primary high-energy transition of the aromatic system. |

| π→π | 270 - 320 | Secondary structured transition of the quinoline ring. |

| n→π* | > 320 (often a shoulder) | Transition of a non-bonding electron from nitrogen to an anti-bonding orbital. |

Computational and Theoretical Investigations of Quinolin 4 Ylmethanethiol

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to map the distribution of electrons within the molecule (electronic structure). nih.govnih.gov DFT calculations are employed to predict molecular characteristics, proving to be a highly effective theoretical approach in chemistry and materials science. nih.govresearchgate.net

For quinoline (B57606) derivatives, DFT methods like B3LYP are commonly used with basis sets such as 6-311G(d,p) or 6-31++G(d,p) to compute optimized geometries. nih.govresearchgate.net These calculations provide crucial data on bond lengths, bond angles, and dihedral angles. The electronic properties derived from these studies, such as orbital energies and charge distributions, are vital for understanding the molecule's stability and reactivity. nih.gov For instance, DFT studies on various quinoline compounds have been performed to understand the stability of the most active derivatives. nih.gov The analysis of electronic properties helps in elucidating how substituents and solvents influence the molecular structure and behavior. nih.gov

Table 1: Example DFT-Calculated Parameters for Quinoline Derivatives Note: Data is illustrative of typical calculations for quinoline derivatives and not specific to Quinolin-4-ylmethanethiol unless stated.

| Parameter | Method/Basis Set | Calculated Value | Reference Context |

|---|---|---|---|

| Dipole Moment (μ) | B3LYP/6-31++G(d,p) | ~2.0 - 10.0 D | Value varies significantly with substituents. researchgate.netthaiscience.info |

| Rotational Constants | DFT Calculation | 3.101, 1.22, 0.875 GHz | For the related compound isoquinoline. researchgate.net |

| Total Energy | DFT Calculation | Varies | Used to determine the most stable molecular conformation. researchgate.net |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. ajchem-a.com

In studies of quinoline derivatives, FMO analysis reveals that the LUMO is often localized on the quinolinium ring system. researchgate.net For sulfur-containing derivatives, the HOMO can be localized on the sulfur atom's non-bonding p-orbitals, indicating this site is prone to electrophilic attack. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and greater ease of electronic excitation. ajchem-a.com This analysis is crucial for predicting how this compound might interact with other molecules and participate in chemical reactions. nih.gov

Table 2: Illustrative FMO Data for Quinoline Derivatives

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reactivity Implication |

|---|---|---|---|---|

| Substituted Cinnoline | - | - | ~3.9 - 5.3 | A smaller gap indicates higher reactivity. thaiscience.info |

| Quinolinium-based Complex | - | - | ~2.4 - 3.4 | The HOMO-LUMO gap can decrease sharply with structural changes. researchgate.net |

| Fluorophenylpyridines | - | - | ~4.7 - 5.0 | Lower band gaps were observed for fluoro-2-phenylpyridines. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Regions

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. nih.govchemrxiv.org It provides a color-coded map where different colors represent varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net

For quinoline derivatives, MEP maps help identify reactive sites. nih.gov The nitrogen atom in the quinoline ring and other heteroatoms like sulfur or oxygen often appear as regions of negative potential, making them likely sites for interactions with electrophiles or for forming hydrogen bonds. nih.govchemrxiv.org Conversely, the hydrogen atoms attached to the aromatic rings typically show positive potential. This analysis is a powerful tool for interpreting and predicting chemical reactivity and intermolecular interactions. nih.govchemrxiv.org

Computational Prediction and Validation of Spectroscopic Data (NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical calculations provide a powerful complement to experimental spectroscopy. By comparing the calculated spectra with experimental data, researchers can confirm the molecular structure of newly synthesized compounds. nih.gov

For various quinoline derivatives, theoretical ¹H and ¹³C NMR spectra have been calculated. nih.gov For instance, in certain derivatives, the imine carbon (—C(H)═N) signal in the ¹³C NMR spectrum is predicted to appear around 160-163 ppm. nih.gov Similarly, calculated IR spectra can help assign specific vibrational modes to the observed experimental peaks. Good agreement between theoretical and experimental data validates the optimized molecular geometry and the computational method used. researchgate.net

Non-Linear Optical (NLO) Properties Calculations for Advanced Material Applications

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, telecommunications, and optical signal processing. researchgate.netmdpi.com Computational chemistry allows for the prediction of NLO properties, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which quantifies the second-order NLO response. ajchem-a.comnih.gov

Quinoline-based compounds are promising candidates for NLO materials due to their extended π-conjugated systems. mdpi.comnih.gov Theoretical studies show that the NLO response can be tuned by adding electron-donating and electron-accepting groups to the quinoline scaffold, which facilitates intramolecular charge transfer (ICT). mdpi.comnih.gov Calculations on quinoline derivatives have shown that their hyperpolarizability values can be significantly larger than that of standard NLO materials like urea. ajchem-a.com These computational screenings help in designing novel molecules with enhanced NLO properties for technological applications. ajchem-a.commdpi.com

Table 3: Representative NLO Properties of Quinoline-like Molecules Note: Values are for comparative purposes and depend heavily on the specific molecule and computational method.

| Compound/Derivative Type | Dipole Moment (μ) (Debye) | Polarizability <α> (a.u.) | Hyperpolarizability (β) (a.u.) | Reference Context |

|---|---|---|---|---|

| Urea (Standard) | ~4.56 (Exptl.) | - | - | Used as a standard for comparison. ajchem-a.com |

| Cinnoline Derivatives | ~0.5 - 7.0 | - | ~5x that of urea | Derivatives with electron-acceptor groups show higher NLO properties. ajchem-a.com |

| Fluorophenylpyridines | - | ~80 - 86 | Up to ~650 | NLO activity is influenced by fluorination. researchgate.net |

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations for Interaction Mechanism Elucidation

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. researchgate.net This is particularly useful for understanding how a molecule like this compound interacts with its environment, such as a solvent or a biological receptor. nih.govmdpi.com

In the context of quinoline derivatives, MD simulations have been used to investigate their potential as enzyme inhibitors. researchgate.netnih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the molecule in the active site of a protein. nih.gov By analyzing the stability of these interactions over time, researchers can assess the binding affinity and inhibitory potential of a compound. nih.govresearchgate.net This information is invaluable for drug design and for understanding the mechanisms of action at a molecular level. nih.govresearchgate.net

Reactivity and Derivatization Chemistry of Quinolin 4 Ylmethanethiol

Thiol-Specific Reactions (e.g., Thioether Formation, Oxidation to Disulfides/Sulfoxides/Sulfones)

The thiol group (-SH) is a versatile functional group known for its nucleophilicity and susceptibility to oxidation.

Thioether Formation: The sulfur atom in quinolin-4-ylmethanethiol can act as a potent nucleophile, readily participating in nucleophilic substitution reactions with electrophiles such as alkyl halides to form thioethers (sulfides). This S-alkylation is a fundamental transformation for this class of compounds. Strategies for thiofunctionalization of quinoline (B57606) scaffolds often involve the reaction of a thiol or thiophenol with a suitably activated quinoline, such as a 2-chloroquinoline (B121035) derivative, under palladium catalysis to form thioether structures. smolecule.com A thiol-mediated three-step cascade reaction has also been described for converting indoles into functionalized quinolines, highlighting the utility of thiols in complex synthetic sequences. acs.org Furthermore, decarbonylative cross-coupling reactions provide a modern approach to sulfide (B99878) synthesis. rsc.org

Oxidation to Disulfides, Sulfoxides, and Sulfones: The thiol group is sensitive to oxidation and can be converted to several higher oxidation states. Mild oxidation, often occurring in the presence of air or mild oxidizing agents, can lead to the formation of the corresponding disulfide. For instance, the oxidation of pyridine-2-thiol (B7724439) derivatives to disulfides has been observed upon reaction with certain metal ions or dedicated oxidizing agents like sodium periodate (B1199274) (NaIO4). semanticscholar.org

Controlled oxidation of the thiol or the corresponding thioether can yield sulfoxides and subsequently sulfones. The oxidation of sulfides is a common and straightforward route to these compounds. nih.gov A variety of reagents and protocols are available for this transformation, with hydrogen peroxide being a "green" and effective oxidant. nih.gov The selectivity towards either the sulfoxide (B87167) or the sulfone can often be controlled by the stoichiometry of the oxidant and the reaction conditions. organic-chemistry.org For example, using hydrogen peroxide in glacial acetic acid under mild, transition-metal-free conditions allows for the highly selective oxidation of sulfides to sulfoxides in excellent yields. nih.gov More forceful oxidation conditions or different catalysts can push the oxidation to the sulfone state. organic-chemistry.orgresearchgate.net

| Oxidation Product | General Oxidizing Agent(s) |

| Disulfide | Air, I2, mild oxidants |

| Sulfoxide | H2O2, m-CPBA, NaIO4 |

| Sulfone | H2O2 (excess), KMnO4 |

Reactions Involving the Quinoline Nitrogen Heterocycle (e.g., Protonation, Coordination)

The quinoline ring system, and specifically its nitrogen atom, imparts a distinct set of reactive properties to the molecule.

Protonation: The nitrogen atom in the quinoline ring possesses a lone pair of electrons in an sp2 hybrid orbital, making it a weak base. gcwgandhinagar.com Consequently, this compound can react with acids to form quinolinium salts. pharmaguideline.comuop.edu.pk This protonation can significantly alter the molecule's physical and electronic properties. In some quinoline derivatives, the protonation of the nitrogen has been shown to cause a notable decrease in fluorescence. semanticscholar.org

Coordination: The lone pair of electrons on the nitrogen atom allows it to act as a Lewis base and coordinate to metal ions. pharmaguideline.com This property is fundamental to the formation of a wide array of metal complexes, where the quinoline nitrogen serves as a key donor site. researchgate.netnih.govnih.govnih.gov This coordination ability, often in concert with the thiol group, is critical for its role as a ligand in coordination chemistry, as detailed in section 5.4.

Cycloaddition Reactions with Thiolated Quinoline Moieties (e.g., Huisgen Cycloaddition)

While the this compound scaffold does not directly participate in cycloaddition reactions in its native form, it can be chemically modified to incorporate functionalities that do. This makes it a valuable starting point for creating more complex heterocyclic systems.

Huisgen 1,3-Dipolar Cycloaddition: The Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful "click chemistry" reaction for forming 1,2,3-triazoles. researchgate.netwikipedia.orgwiley-vch.de To utilize this reaction, the this compound scaffold must first be functionalized with either a terminal alkyne or an azide (B81097) group. This could be achieved, for example, by reacting the thiol group with a small molecule containing the required functionality. Once the modified quinoline-azide or quinoline-alkyne is prepared, it can undergo a highly efficient and regioselective cycloaddition to link the quinoline moiety to another molecule via a stable triazole bridge. researchgate.netresearchgate.net This strategy is widely used for creating structurally diverse, drug-like molecules that combine the quinoline scaffold with other pharmacophores. researchgate.net

Other Cycloaddition Reactions: Quinoline derivatives can be activated to participate in other types of cycloaddition reactions. For instance, N-alkylation of the quinoline nitrogen produces quinolinium salts. These salts can then form quinolinium ylides, which are 1,3-dipoles capable of undergoing [3+2] cycloaddition reactions with various dipolarophiles like alkenes and alkynes to generate fused pyrrolo[1,2-a]quinoline (B3350903) systems. thieme-connect.com Other formal cycloadditions, such as [5+1] cycloadditions of quinolinium zwitterions, have also been developed to synthesize complex fused heterocycles. thieme-connect.comacs.org

Formation of Metal Complexes with Quinoline-Thiol Ligands: Synthesis and Structural Characterization

The combination of the soft sulfur donor from the thiol group and the borderline nitrogen donor from the quinoline ring makes this compound an excellent candidate for a bidentate ligand. Such ligands, often coordinating as N,S chelators, form stable complexes with a variety of transition metals.

Synthesis and Coordination Modes: The synthesis of these complexes typically involves reacting the quinoline-thiol ligand with a suitable metal salt in a solvent. researchgate.netnih.govbendola.comfrontiersin.org In many cases, the thiol proton is lost upon coordination, and the ligand binds to the metal center as a monoanionic thiolate. researchgate.net Ligands containing quinoline and a sulfur donor (such as in thiosemicarbazones or thioethers) have been shown to form stable complexes with metals like Cu(II), Ni(II), Zn(II), Co(II), and Pb(II). researchgate.netnih.govresearchgate.net The resulting metal complexes can exhibit various coordination geometries, such as distorted square pyramidal, octahedral, or tetrahedral, depending on the metal ion, its oxidation state, and the presence of other co-ligands. researchgate.netnih.govresearchgate.net

| Metal Ion | Example Ligand Type | Typical Donor Atoms | Reported Geometry |

| Pb(II) | Quinoline Thiosemicarbazone | N, S | Distorted Square Pyramidal researchgate.net |

| Cu(II) | Imine Quinoline Derivative | N, S | Not Specified nih.gov |

| Ni(II) | Quinoloyl-substituted Thiosemicarbazone | N, S | Bidentate Complex nih.gov |

| Zn(II) | Fluoroquinoline Derivative | N, O | Not Specified nih.gov |

| Co(II) | 2,6-bis(8-quinolinylthiomethyl)pyridine | N, N, S, S, N | Dinuclear Structure researchgate.net |

Diversification Strategies via Further Functional Group Interconversions on the Quinoline-Thiol Scaffold

The this compound framework is an attractive starting point for diversity-oriented synthesis (DOS), a strategy aimed at creating libraries of structurally complex small molecules for chemical biology and drug discovery. sci-hub.se The scaffold possesses multiple functional handles that can be selectively modified.

The thiol group itself is a key site for diversification, allowing for the attachment of various substituents via S-alkylation to generate a library of thioethers. ub.edudntb.gov.ua Modern methods, such as palladium-catalyzed C-S coupling reactions, have greatly expanded the scope of accessible thioether-quinoline structures. smolecule.com

The quinoline core offers another avenue for diversification. While electrophilic substitution on the quinoline ring can be challenging, late-stage C-H functionalization techniques are emerging as powerful tools. uop.edu.pkacs.org For example, thianthrenation allows for the regioselective functionalization of aromatic C-H bonds, enabling the introduction of new functional groups onto the quinoline ring of complex molecules. acs.org

Furthermore, the entire scaffold can be used to construct more elaborate polycyclic architectures. Strategies have been developed to build additional rings, such as pyrimidine (B1678525) rings, onto the quinoline core to produce fused systems like pyrimido[4,5-b]quinolines. researchgate.net Ring-closing metathesis (RCM) has also been employed on quinoline scaffolds bearing appropriate unsaturated side chains to create novel tricyclic and macrocyclic structures. acs.org These approaches allow for the systematic exploration of the chemical space around the core quinoline-thiol motif.

Advanced Research Applications of Quinolin 4 Ylmethanethiol and Its Derivatives

Mechanistic Studies in Enzyme Inhibition and Biological Target Interactions

Quinoline-based compounds have been extensively investigated as inhibitors of various enzymes and protein targets crucial in disease pathways. Their rigid structure and potential for diverse functionalization allow for specific interactions with biological macromolecules, making them valuable tools for mechanistic studies.

DNA-modifying enzymes are critical for maintaining genomic integrity and regulating gene expression. Their dysregulation is a hallmark of many diseases, including cancer, making them important therapeutic targets.

DNA Methyltransferases (DNMTs): These enzymes catalyze the transfer of a methyl group to DNA, an epigenetic modification vital for gene silencing. Quinoline-based compounds have emerged as a significant class of non-nucleoside DNMT inhibitors. nih.govbiorxiv.org For instance, the quinoline-based compound SGI-1027 has been shown to inhibit DNMT1, DNMT3A, and DNMT3B with IC₅₀ values in the low micromolar range. nih.govnih.gov Mechanistic studies reveal that SGI-1027 acts as a competitive inhibitor with respect to the S-adenosylmethionine (SAM) cofactor. nih.gov Other quinoline (B57606) analogs have been found to inhibit DNMTs through a different mechanism involving DNA intercalation. These compounds insert themselves into the DNA helix, leading to a conformational change in the enzyme that moves the catalytic domain away from the DNA substrate, thus preventing methylation. nih.govnih.gov Some of these derivatives have demonstrated inhibitory effects on both human cytosine methyltransferase DNMT1 and bacterial adenine methyltransferases. nih.gov

Topoisomerases: These enzymes resolve topological problems in DNA during processes like replication and transcription. Quinolone compounds are well-known inhibitors of bacterial type II topoisomerases, namely DNA gyrase and Topoisomerase IV. wikipedia.org The mechanism of action involves the conversion of Topoisomerase IV into a toxic adduct on the DNA. nih.gov This leads to DNA damage and induces the SOS pathway for DNA repair, ultimately resulting in bacteriostatic or bactericidal effects. nih.govnih.gov

| Compound Class | Target Enzyme | Mechanism of Action | Reference |

|---|---|---|---|

| 4-Aminoquinoline (e.g., SGI-1027) | DNMT1, DNMT3A, DNMT3B | Competitive inhibition with S-adenosylmethionine (SAM). nih.gov | nih.govnih.gov |

| Quinoline Analogs | DNMT1, CamA | DNA intercalation, leading to a conformational shift in the enzyme. nih.gov | nih.govnih.gov |

| Quinolones (e.g., Norfloxacin) | Topoisomerase IV | Conversion of the enzyme into a poisonous adduct on DNA. nih.gov | nih.govnih.gov |

Receptor tyrosine kinases (RTKs) are cell surface receptors that play pivotal roles in cellular signaling pathways regulating growth, differentiation, and metabolism. nih.gov Aberrant RTK activity is a common driver of cancer, making them prime targets for therapeutic intervention. researchgate.net The quinoline scaffold is central to many approved and investigational RTK inhibitors. nih.govnih.gov

c-Met: The hepatocyte growth factor receptor (c-Met) is an RTK whose dysregulation is implicated in numerous cancers. nih.gov Several small molecules with a quinoline nucleus have been developed as c-Met inhibitors. nih.gov Molecular studies, including X-ray crystallography, show that these inhibitors, such as foretinib and cabozantinib, typically bind to the ATP-binding site within the kinase domain of the c-Met receptor, preventing its phosphorylation and subsequent activation of downstream signaling. nih.gov

EGFR: The epidermal growth factor receptor (EGFR) is another crucial RTK in cancer biology. mdpi.com Quinoline derivatives, particularly the 4-anilinoquinoline-3-carbonitrile class, have been designed as potent EGFR inhibitors. nih.gov These compounds mimic approved 4-anilinoquinazoline inhibitors like gefitinib and erlotinib, acting as ATP-competitive inhibitors at the catalytic kinase domain. nih.govbiorxiv.org

VEGF Receptors (VEGFRs): Vascular endothelial growth factor (VEGF) and its receptors are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. scbt.comadrenomedullin-1-12-human.com Quinoline-based molecules have been developed as multi-receptor kinase inhibitors that target VEGFRs, among other kinases. nih.govmdpi.com For example, a quininib analogue designated Q8 was identified as a potent inhibitor of angiogenesis. While it does not target VEGF receptors directly, it effectively inhibits VEGF-independent angiogenesis pathways. nih.gov

| Inhibitor | Target RTK | Interaction Mechanism | Reference |

|---|---|---|---|

| Foretinib, Cabozantinib | c-Met | Binds to the ATP-binding site of the kinase domain. nih.gov | nih.gov |

| 4-Anilinoquinoline-3-carbonitriles | EGFR | ATP-competitive inhibition at the catalytic domain. nih.gov | nih.govmdpi.com |

| Lenvatinib | VEGFRs | Selective inhibitor of VEGF receptors. scbt.com | scbt.com |

| Quininib Analogue (Q8) | Cysteinyl leukotriene receptors (indirectly affecting angiogenesis) | Inhibits VEGF-independent angiogenesis. nih.gov | nih.gov |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is an invaluable tool for understanding the binding modes of quinoline-based inhibitors with their protein targets.

Docking studies have provided detailed insights into the specific interactions that govern the binding of quinoline derivatives. For example, the crystal structure of the c-Met kinase domain in complex with the quinoline-based inhibitor foretinib reveals that the ligand occupies the ATP-binding site and an adjacent deep hydrophobic pocket. nih.gov Similarly, docking simulations of novel morpholine-bearing quinoline derivatives as cholinesterase inhibitors showed that the quinoline ring forms crucial π-π stacking interactions with tyrosine residues in the active site of the enzyme. mdpi.com In another study, docking analysis of a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative revealed a specific binding pattern in the active site of the enzyme SIRT3, explaining its selectivity over other sirtuin isoforms like SIRT1 and SIRT2. frontiersin.org These computational analyses are critical for rational drug design and the optimization of lead compounds.

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies used to correlate the chemical structure of compounds with their biological activity.

QSAR: QSAR models are mathematical equations that relate chemical descriptors of a series of compounds to their activities. A study on 4-(2-fluorophenoxy) quinoline derivatives developed a robust QSAR model to predict their c-MET inhibitory potential, identifying molecular mass, electronegativity, and partial charges as key determinants of activity. turkjps.org Another analysis of 2-arylquinolin-4-amines found that electrostatic interactions played a more significant role than steric effects in their biological activity. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach has been successfully applied to quinoline-based compounds. For a series of leukotriene D(4) antagonists, a pharmacophore model was generated consisting of an acidic group, a hydrogen-bond acceptor, and three hydrophobic regions, which successfully guided the alignment of molecules for further analysis. nih.gov Ligand-based pharmacophore models have also been developed to identify novel Topoisomerase I inhibitors based on the chemical features of known active camptothecin derivatives. nih.gov

Enzyme inhibitors can act through different mechanisms, primarily by binding to the enzyme's active site (orthosteric binding) or to a secondary site (allosteric binding), which induces a conformational change that modulates the active site's function.

Most quinoline-based kinase inhibitors, such as those targeting c-Met and EGFR, are designed to be ATP-competitive and thus bind to the active site. nih.gov However, the development of resistance to active site inhibitors, often through mutations in the kinase domain, has spurred interest in allosteric inhibitors. Quinazolinones, which share a core structure with quinolines, have been developed as fourth-generation allosteric EGFR inhibitors. nih.gov These compounds bind to an allosteric pocket distinct from the ATP-binding site, allowing them to inhibit EGFR mutants that are resistant to conventional active site inhibitors. nih.gov Furthermore, some quinoline derivatives have been shown to bind to both the catalytic active site (CAS) and a peripheral anionic site (PAS) of acetylcholinesterase, demonstrating a dual-binding mechanism that can enhance inhibitory potency. mdpi.com

Development of Chemosensors and Molecular Probes

Beyond their therapeutic potential, quinoline derivatives are valuable in the development of chemosensors and molecular probes due to their intrinsic photophysical properties. The quinoline ring system often serves as a good fluorophore and chromophore. nih.gov

A novel chemosensor based on a quinoline derivative, 2-amino-3-((E)-quinolin-4-ylmethyleneamino)maleonitrile, has been synthesized for the sensitive and selective detection of lead ions (Pb²⁺). nih.gov This sensor operates via both colorimetric and fluorescence quenching mechanisms. In the absence of Pb²⁺, the probe exhibits fluorescence. Upon binding of Pb²⁺ ions, a coordination complex is formed, which leads to a significant quenching of the fluorescence emission, providing an "on-off" signaling mechanism. This allows for the specific detection of Pb²⁺ in an aqueous medium, highlighting the utility of quinoline scaffolds in creating sensitive and selective molecular probes for environmental and biological monitoring. nih.gov

Fluorescent Chemosensors for Selective Metal Ion Detection (e.g., Cu2+, Zn2+, Hg2+)

Derivatives of Quinolin-4-ylmethanethiol are instrumental in the design of fluorescent chemosensors for detecting specific metal ions. The quinoline core acts as the signaling unit (fluorophore), while the thiol group and the nitrogen atom of the quinoline ring can act as a chelating unit, binding to metal ions. This binding event alters the photophysical properties of the molecule, leading to a detectable change in fluorescence.

Research has demonstrated that quinoline-based sensors can achieve high selectivity and sensitivity for various metal ions. For instance, a sensor based on a quinoline derivative was developed for the selective detection of copper ions, exhibiting a significant fluorescence enhancement and a notable bathochromic (red) shift of approximately 35 nm upon binding. rsc.org The detection limit for this probe was found to be 1.03 μM, which is suitable for real-time monitoring applications. rsc.org Similarly, other quinoline derivatives have been designed as "turn-on" fluorescent sensors for Zn2+, where the fluorescence intensity increases dramatically in the presence of the target ion. researchgate.net This response is often highly selective, with minimal interference from other common metal ions like Cd2+. researchgate.net The 1:1 binding stoichiometry between the sensor and the metal ion is a common feature, confirmed through methods like Job's plot analysis. nih.govresearchgate.net

The ability to detect toxic heavy metals is a critical application. While many sensors target ions like Pb2+ and Hg2+, the design principles remain similar. nih.govnih.gov The interaction between the sensor and the metal ion perturbs the electronic state of the fluorophore, often through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), resulting in either fluorescence quenching ('turn-off') or enhancement ('turn-on'). nih.gov

Table 1: Performance of Quinoline-Based Fluorescent Sensors for Metal Ion Detection

| Target Ion | Sensor Type | Detection Limit (LOD) | Binding Constant (K) | Reference |

|---|---|---|---|---|

| Cu2+ | Turn-on | 1.03 µM | 1.37 x 10⁴ M⁻¹ | rsc.org |

| Zn2+ | Turn-on | Not specified | Not specified | researchgate.net |

| Fe3+ | Turn-off | 8.67 x 10⁻⁵ M | 4.28 x 10² M⁻¹ | rsc.org |

| Pb2+ | Turn-off | 9.9 x 10⁻⁷ M | 5.63 x 10³ M¹ | nih.gov |

Colorimetric Sensing Mechanisms and Applications for Anion and Cation Detection

Beyond fluorescence, quinoline derivatives are effective as colorimetric sensors, enabling the detection of ions by the naked eye. The sensing mechanism is based on a change in the absorption spectrum of the compound upon interaction with an analyte, leading to a visible color change. This is particularly useful for rapid, on-site analysis without the need for sophisticated instrumentation.

For cation detection, the chelation of a metal ion by the quinoline-based ligand can alter the ICT process, causing a significant shift in the absorption bands. A sensor designed for Pb2+ detection, for example, exhibited a distinct colorimetric response alongside its fluorescent changes. nih.gov

These compounds are also adept at anion sensing. The design often involves incorporating hydrogen-bond donor groups, such as urea or thiourea (B124793), attached to the quinoline scaffold. The interaction with anions like fluoride (F⁻) or cyanide (CN⁻) typically occurs through hydrogen bonding or deprotonation of an N-H group, which perturbs the electronic system and changes the color. nih.govunica.it For example, quinoline-based thiosemicarbazones have been shown to detect F⁻ and CN⁻ ions, with absorbance bands shifting from the UV region (~350 nm) to the visible region (~450 nm), resulting in a clear color change. nih.gov The response time for such sensors can be extremely rapid, on the order of seconds. nih.gov

Table 2: Colorimetric Response of Quinoline-Based Sensors

| Target Analyte | Sensor Type | Initial Color | Final Color | Sensing Mechanism | Reference |

|---|---|---|---|---|---|

| Pb2+ | Cation Sensor | Colorless | Yellow | Enhanced ICT | nih.gov |

| F⁻, CN⁻ | Anion Sensor | Colorless | Yellow/Orange | Deprotonation / H-Bonding | nih.gov |

Design Principles for Enhanced Selectivity and Sensitivity in Quinoline-Based Sensors

The efficacy of a quinoline-based sensor is determined by its selectivity (ability to detect a specific ion in the presence of others) and sensitivity (the lowest concentration of the ion that can be detected). Several key design principles are employed to optimize these parameters.

Receptor Design: The core principle is the "receptor-spacer-fluorophore" model. The quinoline unit acts as the fluorophore, and a specific binding site (receptor) is designed to be selective for the target ion. The selectivity is governed by the size of the binding cavity, the number and type of donor atoms (e.g., N, S, O), and the geometric arrangement, which should complement the coordination preferences of the target metal ion. nih.govmdpi.com

Modulation of Photophysical Processes: The signaling mechanism is controlled by modulating processes like PET and ICT. In a typical PET sensor, a lone pair of electrons on a donor atom (like nitrogen or sulfur) quenches the fluorescence of the quinoline fluorophore. Upon binding a cation, the energy of this lone pair is lowered, inhibiting PET and "turning on" the fluorescence. nih.gov For ICT sensors, ion binding alters the electron-donating or -withdrawing properties of the receptor, which modifies the charge transfer character of the excited state and shifts the emission or absorption wavelength. nih.gov

Introduction of Specific Functional Groups: Incorporating specific functional groups can enhance selectivity. For example, 8-aminoquinoline and 8-hydroxyquinoline are well-known chelators that show a strong affinity for ions like Zn2+. researchgate.netresearchgate.net The thiol group in this compound provides a soft donor site, which can be leveraged to create selectivity for softer metal ions like Hg2+ or Cu2+.

Rigidity and Pre-organization: A more rigid sensor structure often leads to a higher quantum yield and better sensitivity, as non-radiative decay pathways are minimized. Pre-organizing the binding site into a conformation that is ready to accept the target ion reduces the entropic penalty of binding, leading to higher affinity and selectivity. rsc.org

Corrosion Inhibition Studies and Surface Science Applications

This compound and its derivatives are highly effective corrosion inhibitors for various metals and alloys, particularly in acidic environments like hydrochloric acid (HCl). researchgate.net Their effectiveness stems from the presence of multiple active centers: the nitrogen atom in the quinoline ring, the sulfur atom in the thiol group, and the π-electrons of the aromatic system. researchgate.net These features facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.

Mechanistic Insights into Adsorption and Film Formation on Metal Surfaces

The primary mechanism of corrosion inhibition by quinoline derivatives is the adsorption of the inhibitor molecules onto the metal surface, which blocks the active sites for corrosion. This adsorption process can involve two main types of interactions:

Physisorption: This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules. In acidic solutions, the quinoline nitrogen can become protonated, allowing it to adsorb onto a negatively charged metal surface (covered with anions like Cl⁻).

Chemisorption: This is a stronger interaction involving the sharing of electrons or coordinate bond formation between the inhibitor and the metal. The lone pair of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the quinoline ring, can be donated to the vacant d-orbitals of the metal atoms (e.g., iron), forming a stable coordinate bond. researchgate.netresearchgate.net

The combination of physisorption and chemisorption leads to the formation of a durable, protective film on the metal surface. researchgate.net This film acts as a physical barrier, isolating the metal from the aggressive medium and impeding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.net Adsorption behavior often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor on the surface. researchgate.netresearchgate.net

Electrochemical and Surface Analytical Techniques (e.g., EIS, PDP, SEM, XPS, AFM) in Corrosion Research

A suite of advanced techniques is used to evaluate the performance and understand the mechanism of corrosion inhibitors like this compound.

Potentiodynamic Polarization (PDP): This technique provides information on the kinetics of the anodic and cathodic reactions. By analyzing the polarization curves, it can be determined whether an inhibitor is anodic, cathodic, or mixed-type. Quinoline derivatives typically act as mixed-type inhibitors, meaning they suppress both reactions. researchgate.netresearchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the properties of the inhibitor film and the corrosion process at the metal-solution interface. In the presence of an effective inhibitor, the charge transfer resistance (Rct) increases significantly, while the double-layer capacitance (Cdl) decreases, indicating the formation of a protective film that displaces water molecules. ull.essemanticscholar.org

Scanning Electron Microscopy (SEM): SEM provides high-magnification images of the metal surface morphology. In the absence of an inhibitor, the surface appears rough and heavily damaged by corrosion. In the presence of an inhibitor, the surface is much smoother, providing visual evidence of the protective film. researchgate.netimist.ma

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the surface layer. It can confirm the presence of elements from the inhibitor molecule (like N and S) on the metal surface, providing direct evidence of adsorption and chemisorption. researchgate.net

Atomic Force Microscopy (AFM): AFM is used to characterize the surface topography at the nanoscale. It can quantify the reduction in surface roughness due to the formation of the inhibitor film, further confirming the protective action. imist.ma

Table 3: Summary of Techniques Used in Corrosion Inhibition Studies

| Technique | Information Obtained | Key Finding for Quinoline Inhibitors |

|---|---|---|

| PDP | Corrosion current (Icorr), Inhibition type | Acts as a mixed-type inhibitor, reduces Icorr. |

| EIS | Charge transfer resistance (Rct), Double-layer capacitance (Cdl) | Increases Rct, decreases Cdl, confirming film formation. |

| SEM | Surface morphology | Shows a smoother surface compared to the corroded sample. |

| XPS | Elemental composition, chemical state | Confirms the presence of N and S on the metal surface. |

| AFM | Surface topography, roughness | Shows a significant reduction in surface roughness. |

Theoretical Modeling of Corrosion Inhibition Processes and Efficiency

Computational chemistry provides powerful insights into the inhibitor-metal interaction at the molecular level, complementing experimental findings.

Density Functional Theory (DFT): DFT is used to calculate the electronic properties of the inhibitor molecule. Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are determined. A high E_HOMO value indicates a greater tendency to donate electrons to the metal (enhancing adsorption), while a low energy gap (ΔE = E_LUMO - E_HOMO) suggests higher reactivity and better inhibition efficiency. ull.esimist.madeakin.edu.au The distribution of these orbitals and the Molecular Electrostatic Potential (MEP) map can identify the active sites on the molecule (e.g., N and S atoms) that are most likely to interact with the metal surface. imist.ma

Monte Carlo (MC) and Molecular Dynamics (MD) Simulations: These simulation methods are used to model the adsorption of inhibitor molecules on a metal surface. They can predict the most stable adsorption configuration, with the inhibitor molecules typically adsorbing in a flat, parallel orientation to maximize surface coverage. researchgate.net These simulations also calculate the adsorption energy, with a more negative value indicating a stronger and more spontaneous adsorption process, which correlates with higher inhibition efficiency. researchgate.net

Theoretical calculations consistently support experimental results, showing that the nitrogen and sulfur atoms, along with the planar quinoline ring, are crucial for the strong adsorption and high protective efficiency of these compounds. researchgate.netdeakin.edu.au

Exploration in Optoelectronic and Material Science Applications

The unique electronic and structural characteristics of the quinoline scaffold have positioned it as a valuable component in the design of advanced materials for optoelectronic applications. The incorporation of a methanethiol (B179389) group at the 4-position of the quinoline ring, as in this compound, is anticipated to further modulate these properties, opening new avenues for research in materials science. While specific experimental data for this compound is limited in publicly available literature, the extensive research on related quinoline derivatives provides a strong foundation for understanding its potential in this field.

Luminescence and Fluorescence Properties for Advanced Materials Development

Quinoline derivatives are well-regarded for their inherent luminescence and fluorescence properties, making them attractive candidates for the development of advanced materials such as organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging agents. nih.govresearchgate.net The fluorescence in these compounds typically arises from π-π* and n-π* electronic transitions within the aromatic system. nih.gov The emission characteristics, including wavelength, intensity, and quantum yield, can be finely tuned by introducing various functional groups to the quinoline core. nih.gov

For instance, the introduction of a thiol or alkylated thiol group can influence the photophysical properties. While some quinoline-2-thiol (B7765226) derivatives have been observed to be fluorescent, the thione tautomer is often non-fluorescent. researchgate.net The position of the substituent on the quinoline ring also plays a crucial role in determining the luminescent behavior. Theoretical studies, such as those employing Density Functional Theory (DFT), are instrumental in predicting these properties by calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps. nih.govankara.edu.tr A smaller energy gap often correlates with a red-shift in the emission spectrum. nih.gov The solid-state emission of quinoline derivatives is another area of significant interest, as intermolecular interactions in the solid state can lead to enhanced or altered fluorescence compared to the solution phase. nih.gov

Table 1: Predicted Photophysical Properties of Quinoline Derivatives from Computational Studies

| Property | Predicted Characteristic | Implication for Optoelectronics |

| HOMO-LUMO Energy Gap | Tunable with substituents | Determines emission color and electronic properties |

| Electron Affinity | Moderate to high | Facilitates electron injection and transport |

| Ionization Potential | High | Indicates good electronic stability |

| Electrophilicity Index | High | Suggests strong electron-accepting capabilities |

This table is based on general findings for quinoline derivatives from computational studies and is intended to be illustrative of the expected properties for this compound and its derivatives. ankara.edu.tr

Design and Synthesis of Electroluminescent and Electron-Transport Materials

The design of novel organic materials for OLEDs is a burgeoning area of research, with a significant focus on developing efficient electroluminescent emitters and charge-transporting materials. Quinoline derivatives have demonstrated considerable promise in both roles. Their electron-deficient nature, stemming from the nitrogen atom in the heterocyclic ring, makes them good candidates for electron-transport materials (ETMs). ankara.edu.tr This property helps in balancing the charge injection and transport within an OLED device, leading to improved efficiency and stability.

The synthesis of functionalized quinolines for these applications often involves multi-step chemical reactions. Common synthetic strategies include Friedländer annulation, Skraup synthesis, and various cross-coupling reactions to introduce desired substituents. mdpi.comscielo.br For a compound like this compound, the synthesis would likely involve the introduction of a hydroxymethyl group at the 4-position of the quinoline ring, followed by a conversion to the corresponding thiol.

The design principles for electroluminescent materials based on quinoline focus on enhancing the photoluminescence quantum yield (PLQY) and tuning the emission color. This can be achieved by extending the π-conjugation of the molecule or by introducing electron-donating and electron-accepting groups to create intramolecular charge transfer (ICT) characteristics. The thiol group in this compound could potentially serve as a site for further functionalization to attach other chromophoric units or to coordinate with metal ions in the case of phosphorescent materials.

Photophysical Characterization in Various Media and Solid States

The photophysical properties of quinoline derivatives are highly sensitive to their environment. scielo.br Characterization of these properties in different solvents (solvatochromism) and in the solid state is crucial for understanding their potential in material science applications. The absorption and emission spectra of quinoline derivatives can exhibit significant shifts in wavelength and changes in intensity depending on the polarity of the solvent. scielo.br These shifts are often indicative of changes in the electronic distribution in the ground and excited states and can provide valuable information about the nature of the electronic transitions. scielo.br

For example, a red shift (bathochromic shift) in the emission spectrum with increasing solvent polarity often suggests a more polar excited state, which is stabilized by the polar solvent molecules. This solvatochromic behavior is an important consideration for applications such as chemical sensors.

In the solid state, the photophysical properties can be influenced by molecular packing, intermolecular interactions, and the morphology of the material. Aggregation-induced emission (AIE) is a phenomenon observed in some organic molecules where aggregation leads to enhanced fluorescence, a desirable property for solid-state lighting applications. The study of the solid-state luminescence of this compound and its derivatives would be essential to evaluate their suitability for use in thin-film devices like OLEDs. Techniques such as UV-Vis absorption spectroscopy, fluorescence spectroscopy, and time-resolved fluorescence spectroscopy are employed to carry out these photophysical characterizations. scielo.brmdpi.com

Table 2: Common Techniques for Photophysical Characterization

| Technique | Information Obtained | Relevance to Material Science |

| UV-Vis Absorption Spectroscopy | Wavelengths of light absorbed, electronic transitions | Understanding the electronic structure and energy levels |

| Fluorescence Spectroscopy | Emission wavelengths, quantum yield, Stokes shift | Assessing the efficiency and color of light emission |

| Time-Resolved Fluorescence | Excited-state lifetime | Investigating the dynamics of the excited state |

| X-ray Diffraction (for solid state) | Molecular packing and crystal structure | Correlating solid-state structure with optical properties |

Future Perspectives and Emerging Research Directions

Innovations in Synthetic Methodologies and Scalability for Quinoline-Thiols

The synthesis of quinoline (B57606) derivatives has a rich history, with classic methods like the Skraup and Friedländer syntheses providing the foundational frameworks. nih.govresearchgate.net However, the demand for more efficient, scalable, and environmentally benign processes has spurred significant innovation. Recent advancements focus on transition-metal-catalyzed reactions, C–H bond activation, and multicomponent reactions (MCRs) to construct the quinoline core and introduce functional groups. mdpi.comresearchgate.netthesciencein.org

For the synthesis of quinoline-thiols, including Quinolin-4-ylmethanethiol, thiol-mediated cascades have emerged as a powerful strategy. nih.govacs.org These methods often utilize thiols as "multitasking" reagents that can promote a series of reactions, such as dearomatizing spirocyclization, nucleophilic substitution, and ring expansion, in a single operational step. nih.gov Such approaches are lauded for their high yields and operational simplicity. nih.govacs.org

A significant challenge in synthetic chemistry is the scalability of novel reactions. nih.govacs.org Mechanochemistry, employing solvent-free ball milling, presents a promising green and scalable alternative to traditional solvent-based methods for synthesizing quinoline derivatives. researchgate.net This technique has demonstrated success in producing polyaryl-substituted quinolines and could potentially be adapted for the synthesis of quinoline-thiols, offering an efficient and environmentally friendly route to these compounds on a larger scale. researchgate.net

Table 1: Comparison of Synthetic Strategies for Quinoline Derivatives

| Synthetic Strategy | Key Features | Advantages | Potential for Quinoline-Thiol Synthesis |

| Classic Methods (e.g., Skraup, Friedländer) | High-temperature condensation reactions. nih.govresearchgate.net | Well-established, provides basic quinoline scaffold. nih.govresearchgate.net | Foundational, but may require harsh conditions and multiple steps for functionalization. |

| Transition-Metal Catalysis | Utilizes catalysts like palladium or iron for C-H activation and cross-coupling. mdpi.comresearchgate.net | High efficiency, regioselectivity, and functional group tolerance. mdpi.com | Highly applicable for direct introduction of thiol-containing groups. |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step. researchgate.netthesciencein.org | High atom economy, operational simplicity, and diversity of products. researchgate.net | Suitable for creating complex quinoline-thiols in a one-pot fashion. |